molecular formula C21H23N5O B2763699 (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421501-10-1

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2763699
CAS No.: 1421501-10-1
M. Wt: 361.449
InChI Key: KYSPAHAPWSXEOU-UHFFFAOYSA-N
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Description

The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features both imidazole and piperazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The piperazine derivative can be prepared by reacting phenethylamine with piperazine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone moiety can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its imidazole and piperazine moieties are known to interact with biological macromolecules, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent in preclinical studies .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the central nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its combination of imidazole and piperazine moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPAHAPWSXEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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